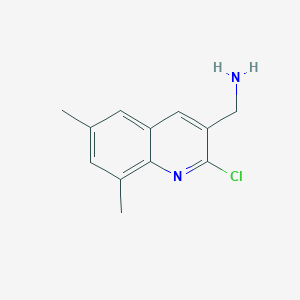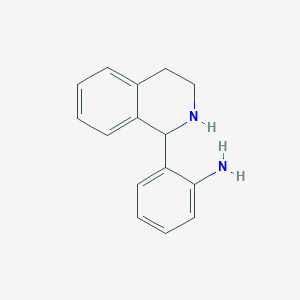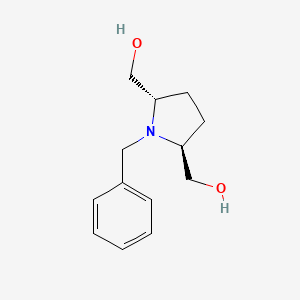![molecular formula C12H18N4 B11885463 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane CAS No. 646056-37-3](/img/structure/B11885463.png)
7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[44]nonane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid generates an intermediate, which is then converted to the desired spiro compound using phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.
化学反应分析
Types of Reactions
7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane has several scientific research applications:
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
作用机制
The mechanism by which 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s spiro structure allows it to fit into unique binding pockets, making it a versatile tool in drug design .
相似化合物的比较
Similar Compounds
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A strong base used in various organic transformations.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another strong base with applications in organic synthesis.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar structural motifs used in fluorescence and bioimaging applications.
Uniqueness
What sets 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane apart is its unique spiro structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and makes it a valuable compound in various research fields.
属性
CAS 编号 |
646056-37-3 |
|---|---|
分子式 |
C12H18N4 |
分子量 |
218.30 g/mol |
IUPAC 名称 |
7-methyl-1-pyrimidin-5-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H18N4/c1-15-6-4-12(9-15)3-2-5-16(12)11-7-13-10-14-8-11/h7-8,10H,2-6,9H2,1H3 |
InChI 键 |
RIXKBENZAAKEKO-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2(C1)CCCN2C3=CN=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11885403.png)






![(NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine](/img/structure/B11885455.png)



![1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11885496.png)

